molecular formula C18H16ClN3O2S B11173056 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B11173056
M. Wt: 373.9 g/mol
InChI Key: GIXYAFJKDRMGOJ-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.

    Coupling with Phenylpropanamide: The final step involves coupling the thiadiazole derivative with phenylpropanamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its specific combination of a thiadiazole ring, chlorophenoxy group, and phenylpropanamide moiety

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C18H16ClN3O2S/c19-14-7-9-15(10-8-14)24-12-17-21-22-18(25-17)20-16(23)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,20,22,23)

InChI Key

GIXYAFJKDRMGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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